Structural Elucidation and Synthetic Integration of Fmoc-D-hLys(Boc)-OH in Advanced Peptidomimetics
Structural Elucidation and Synthetic Integration of Fmoc-D-hLys(Boc)-OH in Advanced Peptidomimetics
Executive Summary
In the rapidly evolving landscape of peptide therapeutics and peptidomimetics, unnatural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of native peptides. Fmoc-D-hLys(Boc)-OH is a highly specialized, orthogonally protected unnatural amino acid derivative. By combining D-stereochemistry with an extended aliphatic side chain (homolysine), this molecule provides drug development professionals with a powerful tool to engineer protease resistance, optimize receptor binding geometries, and synthesize complex macrocyclic architectures.
This technical guide deconstructs the chemical identity, mechanistic utility, and self-validating synthetic protocols required to successfully integrate Fmoc-D-hLys(Boc)-OH into Solid-Phase Peptide Synthesis (SPPS) workflows.
Chemical Identity & Structural Architecture
Fmoc-D-hLys(Boc)-OH—formally known as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid[1]—is engineered with specific structural modifications to enhance its utility in drug design:
-
D-Stereochemistry (R-configuration): The inversion of the
-carbon stereocenter from the native L-form to the D-form provides profound steric hindrance against endogenous proteolytic enzymes, drastically increasing the plasma half-life of the resulting peptide[2]. -
Homolysine Backbone (hLys): Standard lysine possesses a four-carbon (butyl) side chain. Homolysine extends this to a five-carbon (pentyl) aliphatic chain. This additional
group alters the spatial presentation of the terminal amine, allowing it to probe deeper into receptor binding pockets or span larger distances in constrained cyclic peptides[3]. -
Orthogonal Protection: The molecule utilizes the industry-standard Fmoc/Boc orthogonal protection strategy. The base-labile Fmoc group protects the
-amine for iterative chain elongation, while the acid-labile Boc group protects the -amine (zeta-amine) on the extended side chain[4].
Physicochemical Properties Summary
| Property | Value |
| Product Name | Fmoc-D-hLys(Boc)-OH |
| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid |
| CAS Number | 1434054-86-0[5] |
| Molecular Formula | C₂₇H₃₄N₂O₆[5] |
| Molecular Weight | 482.58 g/mol [1] |
| SMILES | O=C(NC(O)=O)OCC1C2=CC=CC=C2C3=CC=CC=C31[1] |
Mechanistic Rationale in SPPS
The successful incorporation of unnatural amino acids requires a robust, orthogonal deprotection strategy. The causality behind selecting Fmoc-D-hLys(Boc)-OH lies in its dual-protection mechanism, which ensures that the highly reactive
The Fmoc group is cleaved using a secondary amine (typically 20% piperidine), operating via an E1cB elimination mechanism to yield the free
Orthogonal deprotection strategy for Fmoc-D-hLys(Boc)-OH in SPPS.
Self-Validating Experimental Protocol: SPPS Integration
Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
-
Action: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Causality: Solvating the polymer matrix expands the resin pores, maximizing the exposure of reactive amine sites to the incoming bulky Fmoc-D-hLys(Boc)-OH residue.
Step 2: N-alpha Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes.
-
Self-Validation Check: Monitor the UV absorbance of the flow-through at 301 nm. The presence of the dibenzofulvene-piperidine adduct will spike and then plateau, providing real-time quantitative validation that all Fmoc groups have been removed.
Step 3: Amino Acid Activation and Coupling
-
Action: In a separate vial, pre-activate Fmoc-D-hLys(Boc)-OH (3.0 equivalents) with HATU (2.9 eq) and N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 3 minutes. Add the activated mixture to the resin and agitate for 60 minutes.
-
Causality: HATU is selected over standard carbodiimides (like DIC) because it forms a highly reactive 7-aza-OBt ester, which is critical for overcoming the steric bulk of the homolysine derivative. Using a slight sub-stoichiometry of HATU (2.9 eq vs 3.0 eq of amino acid) prevents the coupling reagent from capping the resin-bound amines.
Step 4: Self-Validating Kaiser Test
-
Action: Extract a micro-aliquot of resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 120°C for 5 minutes.
-
Validation Logic:
-
Yellow/Colorless Beads: Negative result. All primary amines are successfully acylated. Proceed to the next synthesis cycle.
-
Blue Beads: Positive result. Unreacted amines remain. Intervention: Perform a second coupling cycle using an alternative chemistry (e.g., DIC/Oxyma) to overcome sequence-specific steric hindrance before proceeding.
-
Step 5: Global Cleavage and Side-Chain Deprotection
-
Action: Treat the final synthesized peptide-resin with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours.
-
Causality: The high concentration of TFA simultaneously cleaves the peptide from the solid support and removes the Boc protecting group from the D-homolysine
-amine. TIS acts as a highly efficient carbocation scavenger, preventing the cleaved tert-butyl cations from re-alkylating the peptide backbone.
SPPS cycle for Fmoc-D-hLys(Boc)-OH featuring self-validating Kaiser test.
Analytical Validation
Following cleavage and ether precipitation, the crude peptide containing the D-homolysine residue must undergo rigorous analytical validation:
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Utilized to assess the purity of the synthesized peptide. The incorporation of homolysine typically increases the retention time compared to standard lysine due to the added hydrophobicity of the extra methylene group[3].
-
ESI-LC/MS (Electrospray Ionization Mass Spectrometry): Confirms the exact mass of the peptide. The addition of a homolysine residue will result in a mass shift of +14 Da (one
unit) relative to a native lysine-containing analog.
References
-
Title: Peptide/Peptoid Hybrid Oligomers: The Influence of Hydrophobicity and Relative Side-Chain Length on Antibacterial Activity and Cell Selectivity Source: MDPI URL: [Link]
